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Compound Name: Dicreatine citrate

Cat. No.: B1180860

An objective comparison of the performance-enhancing capabilities of dicreatine citrate and
tricreatine citrate, supported by available experimental data for researchers, scientists, and
drug development professionals.

The pursuit of enhanced athletic performance has led to the development of various forms of
creatine, each claiming superior efficacy. Among these, dicreatine citrate and tricreatine
citrate have emerged as alternatives to the more extensively studied creatine monohydrate.
This guide provides a comparative evaluation of the ergogenic effects of these two creatine
salts, drawing upon the limited, yet insightful, scientific literature currently available. Due to a
lack of direct head-to-head clinical trials, this comparison synthesizes findings from separate
studies to offer a comprehensive overview.

Quantitative Data Comparison

The available research on dicreatine citrate and tricreatine citrate has investigated different
aspects of athletic performance. The following table summarizes the key quantitative findings
from these studies. It is important to note that the experimental designs and performance
metrics are not directly comparable, highlighting a significant gap in the current literature.
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Feature

Dicreatine Citrate

Tricreatine Citrate

Study Focus

Aerobic Performance

High-Intensity Intermittent

Exercise

Primary Outcome

No significant effect on
VO2mayx, critical velocity, or

time to exhaustion.[1]

Significant increase in mean
power and force during

intermittent handgrip exercise.

[2](3]

Key Quantitative Finding

No statistically significant

improvement in aerobic

running performance metrics.

[1]

- Significant increase in mean
power over 10 intervals (p <
0.01). - Significant increase in
force during the first two
intervals (p < 0.01).[2][3]

Dosage

20 g/day for 5 days.[1]

5 g/day for 28 days.[2][3]

Other Notable Effects

Higher water solubility than

creatine monohydrate.[4]

Effect on force decreased over

subsequent intervals.[2][3]

Experimental Protocols
Dicreatine Citrate and Aerobic Performance

A study investigating the effects of dicreatine citrate on aerobic running performance utilized a

randomized, placebo-controlled, double-blind design.[1]

 Participants: Twenty-seven healthy men and twenty-eight healthy women participated in the

study.

e Supplementation Protocol: Participants were randomly assigned to either a creatine group

(n=27) or a placebo group (n=28). The creatine group ingested 20 grams of dicreatine

citrate per day, administered in four equal doses, for five consecutive days. The placebo

group received a substance identical in appearance and taste.

o Performance Testing: Aerobic power, measured by maximal oxygen consumption (VO2max),

was assessed using open-circuit spirometry during a graded exercise test on a treadmill. To

determine critical velocity (CV), participants performed four high-speed runs to exhaustion at

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://pubmed.ncbi.nlm.nih.gov/34103445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2276184/
https://www.researchgate.net/publication/10798699_Effects_of_creatine_supplementation_on_performance_training_adaptations
https://pubmed.ncbi.nlm.nih.gov/34103445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2276184/
https://www.researchgate.net/publication/10798699_Effects_of_creatine_supplementation_on_performance_training_adaptations
https://pubmed.ncbi.nlm.nih.gov/34103445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2276184/
https://www.researchgate.net/publication/10798699_Effects_of_creatine_supplementation_on_performance_training_adaptations
https://www.researchgate.net/figure/DSC-curves-of-di-creatine-citrate-Creatine-Edge-Creatine-Clear-crystallized-samples_fig1_10614870
https://pmc.ncbi.nlm.nih.gov/articles/PMC2276184/
https://www.researchgate.net/publication/10798699_Effects_of_creatine_supplementation_on_performance_training_adaptations
https://www.benchchem.com/product/b1180860?utm_src=pdf-body
https://www.benchchem.com/product/b1180860?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34103445/
https://www.benchchem.com/product/b1180860?utm_src=pdf-body
https://www.benchchem.com/product/b1180860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

90%, 100%, 105%, and 110% of their peak velocity. The distances achieved were plotted
against the time to exhaustion, and linear regression was used to calculate the slope (CV),
which is an indicator of aerobic performance. All performance tests were conducted before
and after the five-day supplementation period.

Tricreatine Citrate and High-Intensity Intermittent
Exercise

The ergogenic potential of tricreatine citrate was examined in a study focusing on high-intensity
intermittent exercise, employing a randomized, placebo-controlled, double-blind methodology.

[21[3]
o Participants: The study involved healthy young athletes.

o Supplementation Protocol: Subjects were randomly assigned to one of three groups:
tricreatine citrate (Cr-Cit; 5 g/day , n=16), creatine pyruvate (Cr-Pyr; 5 g/day , n=16), or
placebo (5 g/day , n=17). The supplementation period lasted for 28 days.

o Performance Testing: The primary performance measure was intermittent handgrip exercise
of maximal intensity. This test was performed before (pre-test) and after (post-test) the 28-
day supplementation period. The exercise protocol consisted of ten 15-second intervals of
maximal handgrip contractions, with each interval followed by a 45-second rest period. Mean
power and force were the key parameters measured.

Signaling Pathways and Experimental Workflow

Creatine's ergogenic effects are believed to be mediated, in part, through the activation of
specific signaling pathways that promote muscle protein synthesis and hypertrophy. One of the
key pathways implicated is the Akt/mTOR pathway.
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Caption: The Akt/mTOR signaling pathway, which is crucial for muscle protein synthesis.
Creatine supplementation is thought to enhance the activation of this pathway, contributing to

its anabolic effects.[5]

The evaluation of ergogenic aids typically follows a structured experimental workflow to ensure

the validity and reliability of the findings.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://scispace.com/pdf/creatine-supplementation-and-akt-mtor-pathway-unraveling-the-27wi7r8l.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Workflow for Ergogenic Aid Assessment

Participant Recruitment
(Defined Population)

Baseline Testing
(Pre-Supplementation)

Randomization
(Double-Blind, Placebo-Controlled)

Supplementation Period
(Creatine or Placebo)

Post-Supplementation Testing

Data Analysis
(Statistical Comparison)

Conclusion
(Ergogenic Effect Evaluation)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1180860?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: A typical experimental workflow for assessing the ergogenic effects of a supplement
like creatine.

Conclusion

The current body of scientific evidence does not permit a definitive conclusion on whether
dicreatine citrate or tricreatine citrate is superior in its ergogenic effects. The available
research suggests that tricreatine citrate may enhance performance in high-intensity,
intermittent exercise.[2][3] Conversely, the limited data on dicreatine citrate did not show a
significant benefit for aerobic running performance.[1] It is plausible that the ergogenic potential
of these compounds is specific to the type of physical activity.

A significant limitation in this comparative analysis is the absence of studies directly comparing
the two compounds. Furthermore, the existing studies have employed different exercise
modalities and supplementation protocols, making direct comparisons challenging. Future
research should aim to conduct head-to-head clinical trials investigating the effects of
dicreatine citrate and tricreatine citrate on a range of performance measures, including
strength, power, and endurance, using standardized protocols. Such studies are essential to
provide a clearer understanding of the relative efficacy of these creatine salts for the scientific
and athletic communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Dicreatine Citrate and
Tricreatine Citrate on Ergogenic Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180860#evaluating-the-ergogenic-effects-of-
dicreatine-citrate-vs-tricreatine-citrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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